1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c13-7-8-1-3-9(4-2-8)12(11(15)16)5-10(14)6-12/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBKQPQVFCUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Synthesis via Dioxolane Intermediates
The foundational method from CN101555205B involves a three-step process:
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Step A : Condensation of 1,3-dichloroacetone with glycol to form 2,2-dichloromethyl-1,3-dioxolane.
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Step B : Cyclization under acidic conditions to yield 5,8-dioxy-spiro[3,octane-2,2-dicarboxylic acid dialkyl esters.
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Step C : Hydrolysis of the ester groups using hydrochloric acid to produce 3-oxo-1-cyclobutane-carboxylic acid.
Adaptation for 4-Cyanophenyl Incorporation :
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Introduce the 4-cyanophenyl group at the cyclobutane ring during Step B by substituting glycol with a functionalized diol containing the aryl group. For example, 4-cyanophenylethylene glycol could facilitate cyclization with 1,3-dichloroacetone, though this hypothesis requires experimental validation.
Direct Functionalization of Cyclobutane Intermediates
Post-cyclization modifications offer an alternative route:
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Friedel-Crafts Alkylation : React 3-oxo-1-cyclobutane-carboxylic acid with 4-cyanobenzene in the presence of AlCl₃ to introduce the aryl group at the cyclobutane’s ketone position. However, steric hindrance and electronic effects from the carbonyl group may limit efficiency.
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Suzuki-Miyaura Coupling : Employ a halogenated cyclobutane intermediate (e.g., bromo-3-oxocyclobutane-1-carboxylic acid) with 4-cyanophenylboronic acid under palladium catalysis. This method remains theoretical but aligns with modern cross-coupling practices.
Synthetic Route Optimization and Challenges
Hydrolysis and Ester Selection
The original patent highlights the impact of ester groups on hydrolysis efficiency:
| Ester Group | HCl Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methyl | 20% | 55 | 49.1 |
| Ethyl | 20% | 45 | 72.8 |
| Isopropyl | 25% | 45 | 92.1 |
Implications for 4-Cyanophenyl Derivatives :
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Bulky esters (e.g., isopropyl) enhance hydrolysis yields due to reduced steric hindrance during protonation. For aryl-substituted analogs, electron-withdrawing cyano groups may accelerate acid-catalyzed hydrolysis, though competing side reactions (e.g., nitrile hydrolysis) must be controlled.
Steric and Electronic Effects of the 4-Cyanophenyl Group
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Steric Considerations : The planar 4-cyanophenyl group may hinder cyclization in Step B, necessitating higher temperatures or prolonged reaction times.
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Electronic Effects : The electron-deficient aryl ring could destabilize intermediates, requiring stabilizing solvents (e.g., DMF) or additives (e.g., crown ethers).
Hypothetical Synthesis Pathway
Proposed Route Based on CN101555205B
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Synthesis of 4-Cyanophenyl-Substituted Diol :
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React 4-cyanobenzaldehyde with ethylene glycol under acid catalysis to form 4-cyanophenylethylene glycol.
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Condensation with 1,3-Dichloroacetone :
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Cyclization and Hydrolysis :
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Perform Steps B and C as described, substituting standard glycol with the aryl-functionalized diol.
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Anticipated Challenges :
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Low solubility of the aryl-substituted diol in toluene may require polar aprotic solvents.
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Cyclization efficiency may drop due to steric bulk, necessitating optimization of catalyst (e.g., p-toluenesulfonic acid) loading.
Comparative Analysis of Alternative Methods
Biocatalytic Routes
Enzymatic desymmetrization of prochiral cyclobutane dicarboxylates (e.g., using lipases) could offer enantioselective access to chiral intermediates. This remains speculative but aligns with trends in green chemistry.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the cyanophenyl group may bind to specific protein sites, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid with structurally analogous cyclobutane derivatives, highlighting substituent effects on molecular properties and applications:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CN, -Br) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
- Methoxy (-OCH₃) and methyl groups improve solubility in polar solvents, as seen in the high purity and stability of the methoxy variant .
Structural Impact on Applications :
- The 3-oxo group in the target compound and its bromo/methoxy analogs facilitates ring-opening reactions or further functionalization, critical for synthesizing bioactive molecules .
- Halogenated derivatives (e.g., 4-Br, 4-Cl) are prioritized in medicinal chemistry for their role in halogen bonding and metabolic stability .
Synthesis Challenges :
- Palladium-catalyzed reactions (e.g., Suzuki coupling) are effective for introducing aryl groups to cyclobutane systems, as demonstrated in related ammonium salt reactions .
- Grignard additions to 3-oxocyclobutane-1-carboxylic acid precursors enable stereocontrolled synthesis of substituted derivatives .
Research Findings and Data Trends
- Purity and Stability : The methoxy variant (99.78% HPLC purity) sets a benchmark for quality, while halogenated analogs face supply-chain limitations (e.g., bromo derivative discontinuation) .
- Thermal Properties: The 4-chlorophenyl analog (mp 80–82°C) suggests that halogenation increases melting points compared to non-halogenated derivatives .
- Commercial Availability: Limited stock of specialized derivatives (e.g., bromo, chloro) underscores their niche applications in research .
Biological Activity
1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H9N O3
- Molecular Weight : 217.21 g/mol
The compound features a cyclobutane ring with a carbonyl and carboxylic acid functional group, along with a para-cyanophenyl substituent. This unique structure contributes to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular processes.
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory activity against several enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.
- Anticancer Properties : In vitro studies showed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as an anticancer agent.
- Antioxidant Effects : The compound has also exhibited antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Free radical scavenging |
Q & A
Q. What are the optimized synthetic routes for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization reactions or Friedel-Crafts acylation, with critical parameters including temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., Lewis acids for acylation). Yield optimization requires monitoring via TLC or HPLC to track intermediates. For example, acidic conditions may favor cyclobutane ring formation, while basic conditions could hydrolyze sensitive groups like nitriles .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the cyclobutane ring geometry and substituent positions (e.g., cyanophenyl integration ratios).
- HPLC : Determine purity (>98% threshold for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass). Batch-specific impurities (e.g., residual solvents) are identified via GC-MS .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies involve accelerated degradation tests:
- Thermal Stability : Store samples at 40°C for 1–4 weeks and compare HPLC profiles to baseline.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via spectral shifts.
- Humidity Control : Use desiccators with silica gel to prevent hydrolysis of the oxo group. Re-test intervals (e.g., every 5 years) ensure compliance with purity standards .
Advanced Research Questions
Q. How can reaction mechanisms involving the 3-oxocyclobutane moiety be elucidated, particularly in nucleophilic addition reactions?
Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., 18O tracing in the ketone group) and kinetic isotope effects (KIEs). Computational tools (DFT calculations) model transition states for nucleophilic attacks at the carbonyl carbon. For example, Michael-type additions to α,β-unsaturated systems are monitored via in situ IR spectroscopy to detect intermediate enolates .
Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity in biological systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase) based on the cyanophenyl group’s electron-withdrawing effects.
- QM/MM Simulations : Combine quantum mechanics (for the cyclobutane ring) and molecular mechanics (for protein environments) to study transition states in catalytic reactions.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) linked to the carboxylic acid moiety .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs (e.g., replacing the cyano group with halogens or methoxy) and test in vitro bioactivity (IC50 assays).
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify key hydrogen bonds (e.g., between the carboxylic acid and active-site residues).
- Pharmacophore Mapping : Use Schrödinger’s Phase to define essential features (e.g., cyclobutane rigidity) driving target engagement .
Q. How should contradictory data from different analytical batches be resolved?
Methodological Answer:
- Batch-to-Batch Comparison : Analyze NMR (e.g., δ 7.8–8.2 ppm for cyanophenyl protons) and HPLC retention times across batches.
- Spiking Experiments : Add known impurities (e.g., 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid) to isolate co-eluting peaks.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to spectral datasets to identify outlier batches and correlate with reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
